2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse biological and pharmaceutical properties. This compound belongs to the class of 4-hydroxy-2-quinolones, which are known for their significant roles in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ethyl 1R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates as starting materials . The reaction conditions often include the use of alkaline hydrolysis, which, however, may not always be applicable due to the formation of inert salts at the 4-OH group .
Industrial Production Methods
Industrial production methods for this compound are less frequently documented. the synthesis of related compounds often involves high-temperature transesterification or ester hydrolysis . These methods are optimized to achieve high yields and purity, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-oxo position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines and alkoxides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Ciprofloxacin: A well-known fluoroquinolone antibiotic that also targets bacterial DNA gyrase.
Nalidixic acid: Another quinolone derivative with antimicrobial properties.
Uniqueness
2-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct biological activities and pharmacokinetic properties. Its ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
922499-40-9 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-methyl-4-oxo-1-propylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-3-8-15-9(2)12(14(17)18)13(16)10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3,(H,17,18) |
InChI Key |
IHVJFDIMTWTGEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=O)C2=CC=CC=C21)C(=O)O)C |
Origin of Product |
United States |
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